N,N,N-Trimethylglycine-N-hydroxysuccinimide ester bromide
Overview
Description
“N,N,N-Trimethylglycine-N-hydroxysuccinimide ester bromide” is a product that can be used during the preparation of novel N-terminally modified protease stabilized acylated insulin derivatives for treatment of diabetes . It has a CAS Number of 42014-55-1 and a Molecular Formula of C9H15N2O4 .
Molecular Structure Analysis
The molecular structure of “N,N,N-Trimethylglycine-N-hydroxysuccinimide ester bromide” is represented by the formula C9H15BrN2O4 . The InChI representation of the molecule isInChI=1S/C9H15N2O4.BrH/c1-11(2,3)6-9(14)15-10-7(12)4-5-8(10)13;/h4-6H2,1-3H3;1H/q+1;/p-1
. Physical And Chemical Properties Analysis
The molecular weight of “N,N,N-Trimethylglycine-N-hydroxysuccinimide ester bromide” is 295.13 g/mol . It has a computed hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 5 . The rotatable bond count is 4 . The exact mass and monoisotopic mass is 294.02152 g/mol . The topological polar surface area is 63.7 Ų .Scientific Research Applications
Synthesis and Chemistry
N,N,N-Trimethylglycine-N-hydroxysuccinimide ester bromide, as a derivative of N-Hydroxysuccinimide (NHS) esters, plays a significant role in various chemical syntheses. NHS esters are fundamental in peptide synthesis, bioconjugate chemistry, and the preparation of functionalized materials and polymers (Barré et al., 2016). This versatility is due to the reactivity of NHS esters with amines under mild conditions, making them ideal for peptide bond formation, as demonstrated in the synthesis of dipeptides using N,O-bis(trimethylsilyl)acetamide/NHS ester as coupling agents (Huang & Feng, 2016).
Bioconjugation and Cross-Linking
In the field of bioconjugation, NHS esters, including the Trimethylglycine variant, are widely used for chemical cross-linking, particularly in proteins. This application is crucial for understanding protein interactions and structures (Kalkhof & Sinz, 2008). Moreover, NHS esters' role in site-specific protein labeling has been elaborated, highlighting their utility in biochemical research and the analysis of protein mechanisms (Dempsey et al., 2018).
Analytical Chemistry
The importance of NHS esters, including Trimethylglycine variants, extends to analytical chemistry, where they are essential for labeling biomolecules like antibodies and proteins. This labeling plays a pivotal role in various biological applications, including immunofluorescence and flow cytometry (Berg & Fishman, 2019). The stability and reactivity of NHS ester chemistry on surfaces have also been investigated, providing insights crucial for technologies like microarray and biomedical device fabrication (Cheng et al., 2007).
Safety And Hazards
properties
IUPAC Name |
[2-(2,5-dioxopyrrolidin-1-yl)oxy-2-oxoethyl]-trimethylazanium;bromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N2O4.BrH/c1-11(2,3)6-9(14)15-10-7(12)4-5-8(10)13;/h4-6H2,1-3H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HERFXNCAXJIPGV-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CC(=O)ON1C(=O)CCC1=O.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15BrN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N,N-Trimethylglycine-N-hydroxysuccinimide ester bromide | |
CAS RN |
42014-55-1 | |
Record name | Ethanaminium, 2-[(2,5-dioxo-1-pyrrolidinyl)oxy]-N,N,N-trimethyl-2-oxo-, bromide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=42014-55-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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